
Martinellic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Martinellic acid is a natural product found in Martinella iquitoensis with data available.
Applications De Recherche Scientifique
Synthesis of Martinellic Acid
- This compound, a naturally occurring bradykinin receptor antagonist, has been synthesized through various methods. One approach involves a CuI-catalyzed coupling reaction and a guanylation reaction under mild conditions (Ma et al., 2001). Another method for synthesizing (-)-martinellic acid uses radical addition-cyclization-elimination (RACE) reactions and chemoselective lactam carbonyl reduction (Shirai et al., 2008).
Advancements in Synthesis Techniques
- The synthesis of the tricyclic core of this compound has been achieved from 2-(cyanomethyl)-3-oxo-N-arylbutanamides, demonstrating a mechanism involving hydrolysis of a cyano group and a double annulation process (Zhang et al., 2007). Moreover, an enantioselective formal total synthesis of this compound has been realized, involving Pd-catalyzed aryl amidation and intramolecular [3+2] azomethine ylide–alkene cycloaddition (Badarinarayana & Lovely, 2007).
Stereochemistry and Diastereodivergent Synthesis
- High-yielding total asymmetric synthesis techniques have been developed to create stereogenic centers within the tricyclic molecular architecture of this compound (Davies et al., 2013). Additionally, diastereodivergent strategies have been used for asymmetric syntheses of (-)-martinellic acid and (-)-4-epi-martinellic acid, highlighting the versatility of synthesis approaches (Davies et al., 2013).
Methodological Innovations
- There has been a focus on developing new methodologies for synthesizing this compound. This includes a 14-step synthesis that emphasizes key reactions like the reaction of aniline with Meldrum's acid-activated vinylcyclopropane (Snider et al., 2001). Another notable approach is the regioselective formation of pyrroles for synthesizing pyrrolo[3,2-c]quinolines (Karkhelikar et al., 2014).
Biological Activity and Structural Studies
- Research in this compound also includes the exploration of its biological activity and the study of its complex chemical structure. This involves the synthesis of its tricyclic core and related alkaloids, highlighting the compound's significance in natural product chemistry (Hadden et al., 2001).
Propriétés
Formule moléculaire |
C27H41N7O2 |
|---|---|
Poids moléculaire |
495.7 g/mol |
Nom IUPAC |
(3aS,4S,9bS)-1-[N'-(3-methylbut-2-enyl)carbamimidoyl]-4-[3-[[N'-(3-methylbut-2-enyl)carbamimidoyl]amino]propyl]-2,3,3a,4,5,9b-hexahydropyrrolo[3,2-c]quinoline-8-carboxylic acid |
InChI |
InChI=1S/C27H41N7O2/c1-17(2)9-13-31-26(28)30-12-5-6-22-20-11-15-34(27(29)32-14-10-18(3)4)24(20)21-16-19(25(35)36)7-8-23(21)33-22/h7-10,16,20,22,24,33H,5-6,11-15H2,1-4H3,(H2,29,32)(H,35,36)(H3,28,30,31)/t20-,22-,24-/m0/s1 |
Clé InChI |
LUENCTUIABKZJY-SSPYTLHUSA-N |
SMILES isomérique |
CC(=CCN=C(N)NCCC[C@H]1[C@@H]2CCN([C@@H]2C3=C(N1)C=CC(=C3)C(=O)O)C(=NCC=C(C)C)N)C |
SMILES canonique |
CC(=CCN=C(N)NCCCC1C2CCN(C2C3=C(N1)C=CC(=C3)C(=O)O)C(=NCC=C(C)C)N)C |
Synonymes |
martinellic acid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


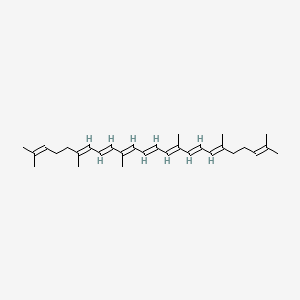
![(1S,2R,5R,9R,12R,13S,18R)-5-ethenyl-13-hydroxy-5,12-dimethyl-10,14-dioxapentacyclo[11.2.2.11,9.02,7.012,18]octadec-7-en-11-one](/img/structure/B1250643.png)
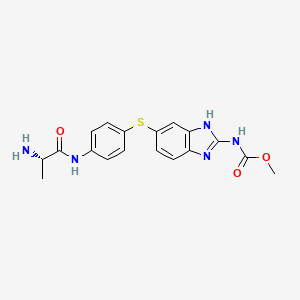


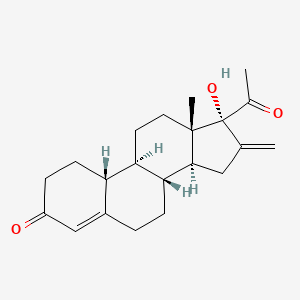


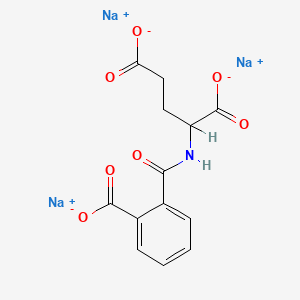
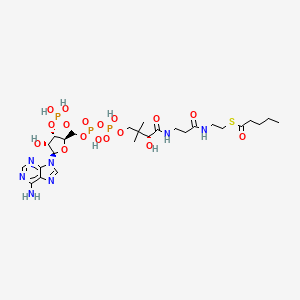
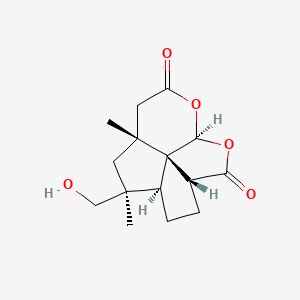
![L-Proline,N-[1-carboxy-5-[[[4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]-1H-indol-2-yl]carbonyl]amino]pentyl]alanyl-](/img/structure/B1250660.png)


